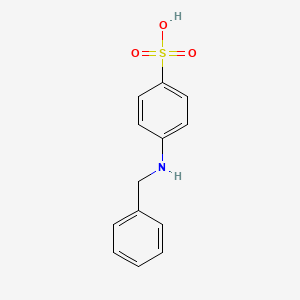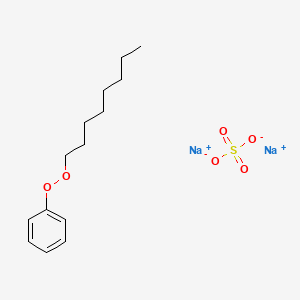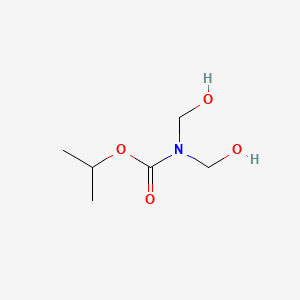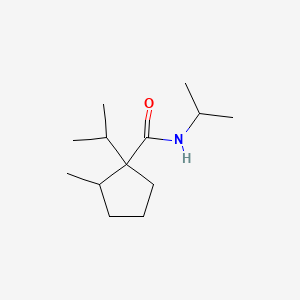
2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C13H25NO. It is known for its unique structure, which includes a cyclopentane ring substituted with methyl and isopropyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with isopropylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives .
Applications De Recherche Scientifique
2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide include:
- 2-Methyl-N,1-bis(isopropyl)cyclopentanecarboxamide
- Cyclopentanecarboxamide derivatives with different substituents
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
56471-13-7 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
2-methyl-N,1-di(propan-2-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-9(2)13(8-6-7-11(13)5)12(15)14-10(3)4/h9-11H,6-8H2,1-5H3,(H,14,15) |
Clé InChI |
UURITHKBXNEWEF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(C(C)C)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


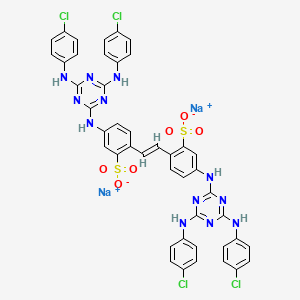
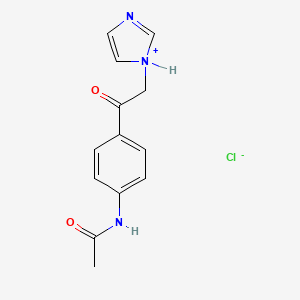
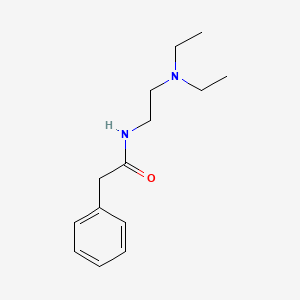

![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
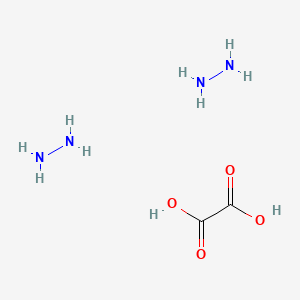

![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)

![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
